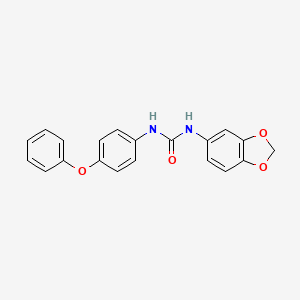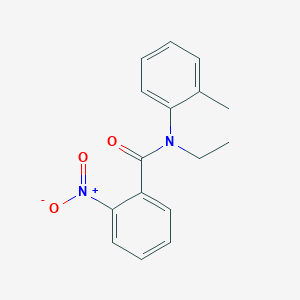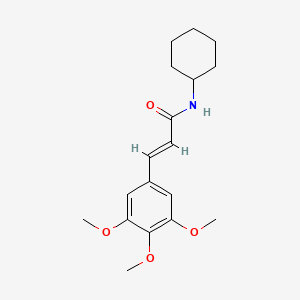![molecular formula C14H13N3O2S B5725406 3-(2-furyl)-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}acrylamide](/img/structure/B5725406.png)
3-(2-furyl)-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-furyl)-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}acrylamide, also known as FMPCA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. FMPCA is a synthetic compound that was first synthesized in the 1990s and has since been used in various research studies. In
作用機序
The mechanism of action of 3-(2-furyl)-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}acrylamide involves the inhibition of specific enzymes and proteins that are involved in various biological processes. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting the activity of acetylcholinesterase, this compound can increase the levels of acetylcholine in the brain, which can improve cognitive function. Additionally, this compound has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that are involved in the breakdown of extracellular matrix proteins. By inhibiting the activity of matrix metalloproteinases, this compound can prevent the degradation of extracellular matrix proteins, which can contribute to the development of cancer and other diseases.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different systems. For example, this compound has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. Additionally, this compound has been shown to inhibit the growth of cancer cells and prevent the aggregation of amyloid-beta peptides, which can contribute to the development of Alzheimer's disease. This compound has also been shown to have anti-inflammatory effects, which can be beneficial in the treatment of various inflammatory diseases.
実験室実験の利点と制限
One of the primary advantages of using 3-(2-furyl)-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}acrylamide in lab experiments is its relatively simple synthesis method and high purity. This compound is also stable and can be stored for long periods without significant degradation. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, this compound has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 3-(2-furyl)-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}acrylamide. One potential direction is the development of this compound analogs that have improved solubility and lower cytotoxicity. Additionally, this compound could be used in combination with other compounds to enhance its therapeutic effects. Finally, further research is needed to explore the potential applications of this compound in different disease models and to elucidate its mechanism of action in greater detail.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been shown to have various biochemical and physiological effects and has been used in the study of cancer and Alzheimer's disease. While there are limitations to using this compound in lab experiments, its relatively simple synthesis method and high purity make it a promising candidate for further research.
合成法
The synthesis of 3-(2-furyl)-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}acrylamide involves the reaction of 3-(2-furyl)acrylic acid with 4-methyl-2-pyridinylamine and carbon disulfide. The reaction takes place in the presence of a catalyst such as triethylamine and results in the formation of this compound. The synthesis method of this compound is relatively simple and has been optimized over the years to improve the yield and purity of the compound.
科学的研究の応用
3-(2-furyl)-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}acrylamide has been used in various scientific research studies due to its potential applications in the field of medicine. One of the primary areas of research that this compound has been used in is the study of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. Additionally, this compound has been used in the study of Alzheimer's disease, where it has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to be a major contributor to the development of Alzheimer's disease.
特性
IUPAC Name |
(E)-3-(furan-2-yl)-N-[(4-methylpyridin-2-yl)carbamothioyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-10-6-7-15-12(9-10)16-14(20)17-13(18)5-4-11-3-2-8-19-11/h2-9H,1H3,(H2,15,16,17,18,20)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYPONBSMRNSKF-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=S)NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC=C1)NC(=S)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl (2-{2-[(2,4-dichlorophenoxy)acetyl]carbonohydrazonoyl}phenoxy)acetate](/img/structure/B5725338.png)
![2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B5725343.png)
![2-[(2-chlorobenzyl)thio]-N-isopropylacetamide](/img/structure/B5725351.png)

![3-chloro-4-ethoxy-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5725367.png)
![4-bromo-N-[(4-methyl-1-piperazinyl)carbonothioyl]benzamide](/img/structure/B5725371.png)

![2,4-dichloro-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5725380.png)
![3-(1-naphthyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B5725407.png)


![2-[(2,5-dichlorophenyl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5725420.png)
![N-[2-(butyrylamino)phenyl]-2-methoxybenzamide](/img/structure/B5725421.png)